molecular formula C9H7F3N4OS B15332710 5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole

5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole

Cat. No.: B15332710
M. Wt: 276.24 g/mol
InChI Key: XFGSHJFGJXGJCP-UHFFFAOYSA-N
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Description

5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole is a compound that features a tetrazole ring substituted with a methylthio group and a trifluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of 4-(trifluoromethoxy)phenylhydrazine with carbon disulfide and sodium azide, followed by cyclization to form the tetrazole ring. The reaction conditions often require careful control of temperature and pH to ensure the desired product is obtained with high purity and yield .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, optimization of reaction parameters and purification techniques is crucial to meet industrial standards and regulatory requirements .

Chemical Reactions Analysis

Types of Reactions

5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole involves its interaction with specific molecular targets. The trifluoromethoxy group can enhance the compound’s lipophilicity, facilitating its passage through cell membranes. The tetrazole ring can interact with biological targets, potentially inhibiting enzymes or modulating receptor activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(Methylthio)-1-[4-(trifluoromethoxy)phenyl]-1H-tetrazole is unique due to the combination of its tetrazole ring, methylthio group, and trifluoromethoxyphenyl group. This combination imparts distinct chemical and physical properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential biological activity further enhance its significance in research and industry .

Properties

Molecular Formula

C9H7F3N4OS

Molecular Weight

276.24 g/mol

IUPAC Name

5-methylsulfanyl-1-[4-(trifluoromethoxy)phenyl]tetrazole

InChI

InChI=1S/C9H7F3N4OS/c1-18-8-13-14-15-16(8)6-2-4-7(5-3-6)17-9(10,11)12/h2-5H,1H3

InChI Key

XFGSHJFGJXGJCP-UHFFFAOYSA-N

Canonical SMILES

CSC1=NN=NN1C2=CC=C(C=C2)OC(F)(F)F

Origin of Product

United States

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